molecular formula C9H11FN2O4S B12404487 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

Cat. No.: B12404487
M. Wt: 262.26 g/mol
InChI Key: LBXPACVSMLWUMQ-WDGWZIQESA-N
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Description

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a sulfanylidenepyrimidinone moiety. Its molecular formula is C9H11FN2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the fluorine atom can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets and pathways. The fluorinated oxolane ring and sulfanylidenepyrimidinone moiety allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to inhibition of viral replication, induction of apoptosis in cancer cells, or other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is unique due to its combination of a fluorinated oxolane ring and a sulfanylidenepyrimidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6-,7?,8-/m1/s1

InChI Key

LBXPACVSMLWUMQ-WDGWZIQESA-N

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H](C([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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